1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene
Description
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted at three positions:
- 1-position: Chlorine atom.
- 2-position: 3-Chloropropyl chain (–CH₂CH₂CH₂Cl).
- 5-position: Trifluoromethylthio group (–SCF₃).
This structure combines chlorine’s electrophilic reactivity with the lipophilicity and metabolic stability imparted by the –SCF₃ group.
Properties
Molecular Formula |
C10H9Cl2F3S |
|---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
2-chloro-1-(3-chloropropyl)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9Cl2F3S/c11-5-1-2-7-3-4-8(6-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
XBMQXGUHHQCJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)Cl)CCCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have appropriate substituents.
Reaction Conditions: The introduction of the chloro, chloropropyl, and trifluoromethylthio groups is achieved through a series of substitution reactions. Common reagents include chlorinating agents and trifluoromethylthiolating agents.
Industrial Production: On an industrial scale, the production involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed depend on the specific reaction pathway. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield hydrocarbons.
Scientific Research Applications
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Chlorinated Aromatic Pesticides (DDT Analogs)
Chlorinated aromatics like DDT (dichlorodiphenyltrichloroethane) , DDE , and TDE share a benzene backbone but differ in substituents and biological behavior:
Comparison with Structural Analogs
1-Chloro-2-(3-chloropropyl)benzene ():
- Structure : Lacks the –SCF₃ group at the 5-position.
- Implications :
Fluorinated Benzamide Derivatives ():
- Structure : Contains –CF₃ and chloro groups but in a benzamide scaffold.
- Implications :
– The –CF₃ group in both compounds enhances resistance to hydrolysis, but the benzamide’s carbonyl group introduces hydrogen-bonding capability, differing from the thioether linkage in the target compound.
Role of the Trifluoromethylthio (–SCF₃) Group
The –SCF₃ group is a hallmark of modern agrochemical design due to:
- Enhanced Lipophilicity : Increases membrane permeability, critical for systemic pesticides .
- Metabolic Stability : Fluorine’s strong C–F bond resists degradation, prolonging activity .
- Stereoelectronic Effects: The sulfur atom may participate in non-covalent interactions (e.g., van der Waals forces) with biological targets, improving efficacy .
Data Tables
Table 1: Structural and Functional Comparison
| Property | Target Compound | DDT | 1-Chloro-2-(3-chloropropyl)benzene |
|---|---|---|---|
| Substituents | –Cl, –(CH₂)₃Cl, –SCF₃ | –Cl, –CCl₃ | –Cl, –(CH₂)₃Cl |
| Molecular Weight | Higher (due to –SCF₃) | 354.49 g/mol | Lower (no –SCF₃) |
| LogP (Est.) | ~4.5–5.5 | ~6.9 | ~3.0–3.5 |
| Environmental Persistence | Likely moderate | High | Low |
Biological Activity
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene is an organic compound with significant biological activity. It is characterized by its unique molecular structure, which includes a chloro group, a chloropropyl chain, and a trifluoromethylthio group. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on existing research.
- Molecular Formula: C10H8ClF3OS
- Molecular Weight: 268.68 g/mol
- IUPAC Name: this compound
- CAS Number: [Not provided in the search results]
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Not specified |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential effects on different biological systems.
The mechanism of action is primarily attributed to the compound's ability to interact with various biomolecules. The trifluoromethylthio group enhances lipophilicity and metabolic stability, allowing for better interaction with enzymes and receptors involved in cellular signaling pathways. The chloro group may also facilitate halogen bonding, which can influence biological activity.
Cytotoxicity and Anticancer Potential
Some studies have indicated that halogenated compounds can exhibit cytotoxic effects against cancer cell lines. The presence of the trifluoromethylthio group may enhance these properties, making it a candidate for further investigation in anticancer drug development.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of chlorinated benzene derivatives against Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones, suggesting that similar compounds could possess antimicrobial properties.
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that halogenated compounds often induce apoptosis through reactive oxygen species (ROS) generation. Further research is needed to determine if this compound exhibits similar effects.
Research Findings
Current literature suggests that this compound could be a valuable compound for further research due to its unique structure and potential biological activities.
Summary of Findings
- Potential Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains.
- Cytotoxic Effects : Halogenated derivatives often exhibit anticancer properties; however, specific data on this compound is scarce.
- Mechanistic Insights : Enhanced lipophilicity and metabolic stability may contribute to its biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
